

Spectrophotometric Determination of Sulfobromophthalein Sodium (BSP) in Serum

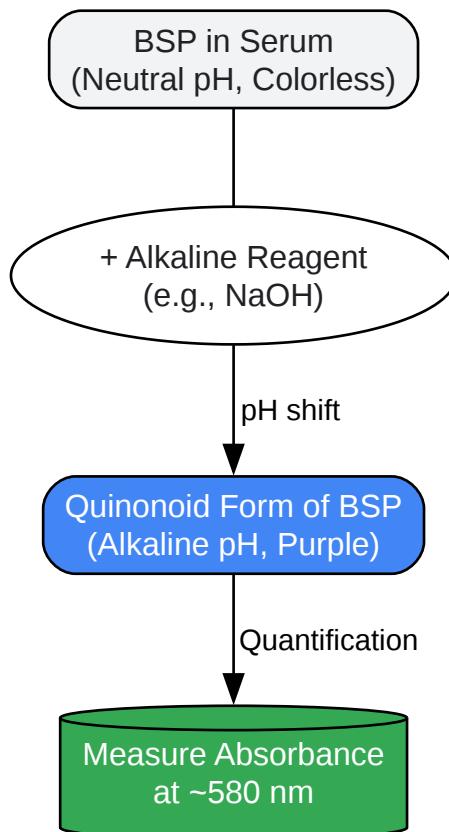
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Sulfobromophthalein sodium**

Cat. No.: **B7799163**

[Get Quote](#)


Senior Application Scientist Note: This document provides a comprehensive guide for the quantitative determination of **Sulfobromophthalein sodium** (BSP) in serum samples. Historically, the BSP clearance test was a cornerstone for assessing hepatic function, particularly the liver's ability to transport organic anions and excrete them into the bile.[1][2][3] Although largely replaced in routine clinical diagnostics, the methodology remains highly relevant in preclinical research, drug development, and physiological studies for evaluating hepatobiliary transport and the impact of xenobiotics on liver function. This protocol is designed to be robust and self-validating, grounded in established chemical principles.

Principle of the Assay

The spectrophotometric determination of **Sulfobromophthalein sodium** is based on a distinct, pH-dependent chromogenic shift. BSP, an anionic phthalein dye, is essentially colorless in neutral or acidic aqueous solutions.[4] However, upon alkalinization, the molecule undergoes a structural rearrangement that results in the formation of a quinonoid chromophore, which imparts an intense bluish-purple color to the solution.[5]

The intensity of this color, measured at the wavelength of maximum absorbance (λ_{max}) of approximately 580 nm, is directly proportional to the concentration of BSP in the sample.[6] By comparing the absorbance of an unknown serum sample to a standard curve generated from known BSP concentrations, an accurate quantification can be achieved.

The core reaction can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Reaction principle of the BSP colorimetric assay.

Materials and Reagents

Equipment

- UV-Visible Spectrophotometer capable of reading at 580 nm
- Microcentrifuge
- Calibrated micropipettes (10 μ L to 1000 μ L range)
- Vortex mixer
- Cuvettes (1 cm path length)
- Volumetric flasks (10 mL, 50 mL, 100 mL)

- Glass or plastic test tubes

Reagents

- **Sulfobromophthalein Sodium (BSP) Salt Hydrate**: (e.g., Sigma-Aldrich, Cat. No. S0252 or MP Biomedicals).[7][8] This is the primary standard.
- Sodium Chloride (NaCl): ACS grade or higher.
- Sodium Hydroxide (NaOH): ACS grade or higher.
- Deionized or Distilled Water

Preparation of Solutions

- 0.9% Saline (Isotonic Saline): Dissolve 0.9 g of NaCl in deionized water and bring the final volume to 100 mL.
- 0.1 N Sodium Hydroxide (Alkaline Reagent): Dissolve 0.4 g of NaOH pellets in approximately 80 mL of deionized water. Allow the solution to cool to room temperature, then adjust the final volume to 100 mL with deionized water. Store in a tightly capped polyethylene bottle.
- BSP Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Sulfobromophthalein Sodium** salt. Dissolve it in 0.9% saline and bring the final volume to exactly 10 mL in a volumetric flask. This stock solution should be stored protected from light at 2-8°C and is stable for several weeks.
- BSP Working Standard (100 µg/mL): Pipette 1 mL of the 1 mg/mL BSP Stock Solution into a 10 mL volumetric flask and bring the volume to the mark with 0.9% saline. Prepare this solution fresh on the day of the assay.

Experimental Protocol

This protocol is divided into two key stages: the generation of a standard curve for calibration and the processing of the unknown serum samples.

Preparation of the BSP Standard Curve

The standard curve is essential for validating the assay's linearity and for the accurate calculation of BSP concentration in unknown samples.

- Label a series of 7 test tubes as Blank, S1, S2, S3, S4, S5, and S6.
- Pipette 0.9% Saline and BSP Working Standard (100 µg/mL) into each tube according to the volumes specified in Table 1.

Table 1: Standard Curve Preparation

Tube ID	Volume of 0.9% Saline (µL)	Volume of BSP Working Standard (100 µg/mL) (µL)	Final BSP Concentration (µg/mL)
Blank	100	0	0
S1	95	5	5
S2	90	10	10
S3	80	20	20
S4	60	40	40
S5	40	60	60

| S6 | 20 | 80 | 80 |

- Vortex each tube briefly to ensure thorough mixing. These tubes now represent your calibration standards.

Sample Preparation and Analysis

- Collect whole blood and process to obtain serum according to standard laboratory procedures. Avoid hemolysis, as it can interfere with absorbance readings.[\[9\]](#)
- Label test tubes for each unknown serum sample.
- Pipette 100 µL of each serum sample into its respective labeled tube.

- Proceed with color development for both standards and serum samples in parallel.
- Add 1.0 mL of 0.9% Saline to each tube (Blank, S1-S6, and all serum sample tubes).
- Add 1.0 mL of 0.1 N NaOH to every tube. This step initiates the color change.
- Cap and vortex each tube vigorously for 5-10 seconds.
- Incubate at room temperature for 5 minutes to allow for full color development.
- Transfer the contents of each tube to a separate cuvette.
- Set the spectrophotometer to a wavelength of 580 nm.
- Use the "Blank" cuvette to zero the spectrophotometer (set absorbance to 0.000).
- Measure the absorbance of each standard (S1-S6) and each unknown serum sample. Record the values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. publications.aap.org [publications.aap.org]
- 2. Sulfobromophthalein sodium excretion test as a measure of liver function in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sulfobromophthalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Sulfobromophthalein Sodium | C₂₀H₈Br₄Na₂O₁₀S₂ | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. alkalisci.com [alkalisci.com]

- 8. 碘溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 9. Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust [mft.nhs.uk]
- To cite this document: BenchChem. [Spectrophotometric Determination of Sulfobromophthalein Sodium (BSP) in Serum]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799163#spectrophotometric-determination-of-sulfobromophthalein-sodium-in-serum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com